molecular formula C7H6FNO2S B1337978 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene CAS No. 78227-84-6

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene

Cat. No.: B1337978
CAS No.: 78227-84-6
M. Wt: 187.19 g/mol
InChI Key: YRTOKUYTGQNTNG-UHFFFAOYSA-N
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Description

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene is an organic compound with the molecular formula C7H6FNO2S It is a derivative of nitrobenzene, where the benzene ring is substituted with a fluorine atom at the 4-position, a methylsulfanyl group at the 2-position, and a nitro group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene typically involves multi-step organic reactions. One common method is the nitration of 4-fluoro-2-(methylsulfanyl)aniline. The process involves the following steps:

    Nitration: The starting material, 4-fluoro-2-(methylsulfanyl)aniline, is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to avoid over-nitration and decomposition of the product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like iron powder in acidic conditions.

    Substitution: The fluorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar aprotic solvents.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-Fluoro-2-(methylsulfanyl)-1-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 4-Fluoro-2-(methylsulfinyl)-1-nitrobenzene or 4-Fluoro-2-(methylsulfonyl)-1-nitrobenzene.

Scientific Research Applications

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it a valuable building block in organic chemistry.

    Pharmaceuticals: The compound can be used in the development of pharmaceutical agents. Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Materials Science: The unique electronic properties of the compound make it useful in the development of advanced materials, such as organic semiconductors and conductive polymers.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-2-(methylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a methylsulfanyl group.

    4-Fluoro-2-(methylsulfanyl)aniline: Similar structure but with an amino group instead of a nitro group.

    4-Fluoro-2-(methylsulfinyl)-1-nitrobenzene: Similar structure but with a sulfinyl group instead of a methylsulfanyl group.

Uniqueness

4-Fluoro-2-(methylsulfanyl)-1-nitrobenzene is unique due to the combination of its functional groups, which provide a distinct set of chemical reactivity and potential applications. The presence of both electron-withdrawing (nitro and fluoro) and electron-donating (methylsulfanyl) groups on the benzene ring allows for diverse chemical transformations and makes it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-fluoro-2-methylsulfanyl-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO2S/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTOKUYTGQNTNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601284360
Record name 4-Fluoro-2-(methylthio)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78227-84-6
Record name 4-Fluoro-2-(methylthio)-1-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78227-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-2-(methylthio)-1-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601284360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of compound 2,4-difluoro-1-nitro-benzene (10 g, 62.9 mmol), pyridine (10 ml, 124 mmol) in MeOH (30 ml) was added the solution of sodium thiomethoxide(20%, 300 mmol) in methanol drop-wise at 0° C. The mixture was stirred for 2 hour and then diluted with dichloromethane. The mixture was washed with brine, dried over MgSO4 and evaporated under reduced pressure. The resulting residue was recrystallized from ethyl acetate to give titled compound (10 g, yield 85%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
85%

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